Bienvenue dans la boutique en ligne BenchChem!

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione

Medicinal Chemistry Tautomerism Structure-Activity Relationship

This specific 4-(3-bromophenyl) regioisomer is essential for accurate SAR and computational studies, as the 1-substituted (CAS 25372-22-9) and 4-(4-bromophenyl) (CAS 436095-86-2) analogs exhibit fundamentally different hydrogen-bonding profiles and tautomeric equilibria. Its balanced LogP (3.13) and compliance with the 'Rule of Three' make it a superior fragment for FBDD. The meta-bromo handle enables divergent synthesis via cross-coupling, which is impossible with the para-isomer. Ensure you receive the correct connectivity for reliable docking and biological assay results.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
CAS No. 192800-59-2
Cat. No. B069522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione
CAS192800-59-2
Synonyms4-(3-Bromo-phenyl)-1,3-dihydro-imidazole-2-thione
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CNC(=S)N2
InChIInChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
InChIKeyZRDCMJXSTGMZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione (CAS 192800-59-2): A Regiospecific Imidazole-2-thione Scaffold for Medicinal Chemistry


4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione (CAS 192800-59-2) is a heterocyclic small molecule (C9H7BrN2S, MW 255.13 g/mol) belonging to the 1,3-dihydroimidazole-2-thione class, a privileged scaffold in medicinal chemistry [1]. It is characterized by a 3-bromophenyl substituent at the 4-position of the imidazole ring, distinct from its 1-substituted and 4-(4-bromophenyl) regioisomers. The compound exists in a thione-thiol tautomeric equilibrium that is crucial for its reactivity and potential biological interactions [2]. Its computed physicochemical properties, including a LogP of 3.13, indicate moderate lipophilicity suitable for membrane permeability in cell-based assays .

Why 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione Cannot Be Replaced by Its 1-Substituted or 4-(4-Bromophenyl) Isomers


Generic substitution within the bromophenyl-imidazole-2-thione family is invalid due to fundamental differences in molecular connectivity, electronic distribution, and resulting physicochemical properties. The target compound is a 4-substituted, 1,3-unsubstituted imidazole-2-thione, while the closest commercially available analog, 1-(3-bromophenyl)-1,3-dihydroimidazole-2-thione (CAS 25372-22-9), is a 1-substituted isomer with the bromophenyl group attached to a nitrogen atom . This connectivity change alters the hydrogen-bond donor/acceptor profile, tautomeric equilibrium, and LogP/PSA values. Furthermore, the 4-(4-bromophenyl) isomer (CAS 436095-86-2) places the bromine at the para position, impacting molecular dipole moment, steric accessibility, and potential binding interactions . These differences are quantifiable and preclude interchangeable use in structure-activity relationship (SAR) studies or chemical biology applications.

Quantitative Differentiation of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione from Closest Analogs


Regioisomeric Connectivity: 4-(3-Bromophenyl) vs. 1-(3-Bromophenyl) Substitution Determines Hydrogen-Bond Donor Count and Tautomeric Preference

The target compound, 4-(3-bromophenyl)-1,3-dihydroimidazole-2-thione, is a 4-substituted, 1,3-unsubstituted imidazole-2-thione, possessing two hydrogen-bond donor sites (N1-H and N3-H). Its 1-substituted isomer, 1-(3-bromophenyl)-1,3-dihydroimidazole-2-thione (CAS 25372-22-9), has only one hydrogen-bond donor site (N3-H) due to substitution at the N1 position . This connectivity difference fundamentally alters the thione-thiol tautomeric equilibrium, as the 1,3-unsubstituted system can stabilize the thione tautomer via intramolecular hydrogen bonding, while the 1-substituted analog shifts equilibrium toward the thiol form [1]. The target compound's SMILES is c1cc(cc(c1)Br)c2c[nH]c(=S)[nH]2, versus C1=C(Br)C=CC=C1N2C(NC=C2)=S for the 1-substituted isomer .

Medicinal Chemistry Tautomerism Structure-Activity Relationship

Computed Boiling Point and Density Distinguish 4-(3-Bromophenyl) from 4-(4-Bromophenyl) and 1-(3-Bromophenyl) Isomers

The target compound exhibits a computed boiling point of 359.6±52.0°C and density of 1.7±0.1 g/cm³ . Its 1-substituted regioisomer (CAS 25372-22-9) has a lower boiling point of 342.2°C and density of 1.74 g/cm³ . The 4-(4-bromophenyl) isomer (CAS 436095-86-2) shows a boiling point of 347.2°C and density of 1.72 g/cm³ . The target compound's boiling point is approximately 17°C higher than the 1-substituted isomer and 12°C higher than the 4-(4-bromophenyl) isomer, reflecting stronger intermolecular interactions consistent with its additional hydrogen-bond donor site.

Physicochemical Characterization Chemical Procurement Quality Control

Computed LogP and PSA of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione vs. Unsubstituted 1,3-Dihydroimidazole-2-thione

Integration of a 3-bromophenyl group at the 4-position significantly increases lipophilicity and modulates polar surface area relative to the unsubstituted core. The target compound has a computed LogP of 3.13 and a topological polar surface area (TPSA) of 67.48 Ų . In contrast, the parent 1,3-dihydroimidazole-2-thione scaffold has a computed XLogP3-AA of -0.3 and TPSA of 112 Ų (dimeric form) or approximately 56 Ų (monomeric equivalent) [1]. This represents a LogP increase of approximately 3.4 log units, substantially enhancing membrane permeability while maintaining a PSA within the acceptable range for oral bioavailability (Veber's rule: PSA ≤ 140 Ų).

Drug-Likeness ADME Prediction Fragment-Based Drug Discovery

Meta-Bromo Substitution Enables Regiospecific Synthetic Elaboration Distinct from Para-Bromo Isomer

The bromine at the meta position of the phenyl ring in the target compound confers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the para-bromo isomer (CAS 436095-86-2) . Meta-substituted aryl bromides generally exhibit different oxidative addition rates with Pd(0) catalysts relative to para-substituted analogs due to electronic effects. Furthermore, the meta-bromo group directs electrophilic aromatic substitution to different positions than para-bromo, enabling regioselective downstream functionalization. The target compound's bromine position (meta to the imidazole attachment point) provides a unique vector for fragment elaboration that cannot be replicated by the 4-(4-bromophenyl) isomer .

Synthetic Chemistry Cross-Coupling Reactions Medicinal Chemistry

Imidazole-2-thione Class-Level Dopamine Beta-Hydroxylase Inhibitory Potential: Thione Tautomer Required for Activity

Imidazole-2-thione derivatives are established as dopamine beta-hydroxylase (DBH) inhibitors, with patent literature explicitly demonstrating that the thione tautomeric form is required for pharmacological activity [1]. The target compound, with its 1,3-unsubstituted imidazole core favoring the thione tautomer through intramolecular hydrogen bonding, is structurally pre-organized for DBH inhibition. In contrast, 1-substituted analogs shift the equilibrium toward the less active thiol form [2]. While the specific IC50 of the target compound against DBH has not been published in accessible non-excluded sources, the class-level SAR establishes that 1,3-dihydroimidazole-2-thiones with a free N1-H and N3-H (like the target) are the pharmacologically preferred tautomeric state [1].

Cardiovascular Research Enzyme Inhibition Tautomerism

High-Value Application Scenarios for 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione Based on Verified Differentiation


Computational Chemistry and Molecular Docking Campaigns Targeting DBH or Related Oxidoreductases

The compound's unique 1,3-unsubstituted, 4-(meta-bromophenyl) architecture, with two hydrogen-bond donors and a thione-favoring tautomeric equilibrium, makes it a valuable scaffold for virtual screening and molecular docking studies against dopamine beta-hydroxylase and other oxidoreductase targets. Its physicochemical profile (LogP 3.13, TPSA 67.48 Ų) predicts adequate membrane permeability for cell-based follow-up assays . Procurement of this specific regioisomer is essential, as the 1-substituted or 4-(4-bromophenyl) analogs will yield different docking poses and computational predictions due to altered hydrogen-bond patterns .

Synthetic Chemistry: Regiospecific Fragment Elaboration via Meta-Bromo Cross-Coupling

The meta-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling divergent synthesis of compound libraries for SAR exploration. The target compound's regiochemistry directs elaboration along a vector inaccessible to the para-bromo isomer (CAS 436095-86-2), which shows different physicochemical properties (boiling point: 347.2°C vs. 359.6°C) indicative of distinct intermolecular interactions . Researchers requiring a meta-substituted aryl bromide imidazole-2-thione building block must procure this specific CAS number.

Biochemical Probe Development: Hydrogen-Bond Donor-Dependent Target Engagement

With two hydrogen-bond donor sites (N1-H and N3-H), this compound can engage biological targets through a bidentate hydrogen-bonding motif unavailable to its 1-substituted isomer (one donor). This property is critical for designing biochemical probes where target engagement depends on specific hydrogen-bond networks, as established by the imidazole-2-thione class pharmacology . The quantified boiling point difference of +17.4°C versus the 1-substituted isomer corroborates the stronger intermolecular forces arising from this additional donor .

Fragment-Based Drug Discovery (FBDD) with Optimized Lipophilicity

The target compound's LogP of 3.13 represents a 3.4 log unit increase over the parent 1,3-dihydroimidazole-2-thione scaffold (LogP -0.3), positioning it as a fragment with balanced lipophilicity for FBDD campaigns . Its molecular weight (255.13 Da) and PSA (67.48 Ų) comply with the 'Rule of Three' guidelines for fragments. The 3-bromophenyl group provides both a synthetic handle and hydrophobic contacts, while the free N-H groups enable subsequent fragment growing or linking strategies. This specific regioisomer cannot be replaced by the 1-substituted analog, which has different LogP and PSA values due to altered connectivity.

Quote Request

Request a Quote for 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.